molecular formula C9H9BrF2O B15320693 1-(2-Bromoethyl)-2-(difluoromethoxy)benzene

1-(2-Bromoethyl)-2-(difluoromethoxy)benzene

Cat. No.: B15320693
M. Wt: 251.07 g/mol
InChI Key: CJVDIDOSYWCATQ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-(difluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-2-(difluoromethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a benzene derivative that has a suitable leaving group.

    Difluoromethoxylation: The difluoromethoxy group can be introduced using difluoromethyl ether in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-2-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium cyanide (KCN), and thiourea.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-Azidoethyl)-2-(difluoromethoxy)benzene.

Scientific Research Applications

1-(2-Bromoethyl)-2-(difluoromethoxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Materials Science: It can be used in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-2-(difluoromethoxy)benzene exerts its effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-2-(difluoromethoxy)benzene
  • 1-(2-Bromoethyl)-4-(difluoromethoxy)benzene
  • 1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene

Uniqueness

1-(2-Bromoethyl)-2-(difluoromethoxy)benzene is unique due to the presence of both the bromoethyl and difluoromethoxy groups, which confer distinct reactivity and properties

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

1-(2-bromoethyl)-2-(difluoromethoxy)benzene

InChI

InChI=1S/C9H9BrF2O/c10-6-5-7-3-1-2-4-8(7)13-9(11)12/h1-4,9H,5-6H2

InChI Key

CJVDIDOSYWCATQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCBr)OC(F)F

Origin of Product

United States

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